

In-Depth Technical Guide: Tert-butyl but-3-en-1-ylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl but-3-EN-1-ylcarbamate*

Cat. No.: B120085

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CAS Number: 156731-40-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Tert-butyl but-3-en-1-ylcarbamate** (CAS No. 156731-40-7), a bifunctional molecule of significant interest in synthetic and medicinal chemistry. This document consolidates key chemical and physical properties, safety data, a detailed experimental protocol for its synthesis, and an exploration of its application as a versatile building block. Particular focus is given to its role as a linker precursor in the development of advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). The guide includes structured data tables for easy reference and graphical workflows to illustrate synthetic and application pathways.

Chemical Identity and Physical Properties

Tert-butyl but-3-en-1-ylcarbamate, also known as N-Boc-but-3-en-1-amine, is a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions. The terminal alkene functionality serves as a reactive handle for a wide range of chemical transformations, including metathesis, hydrogenation, and hydroboration-oxidation.

Table 1: Physicochemical Properties of **Tert-butyl but-3-en-1-ylcarbamate**

Property	Value	Reference(s)
CAS Number	156731-40-7	[1] [2] [3]
Molecular Formula	C ₉ H ₁₇ NO ₂	[1] [3]
Molecular Weight	171.24 g/mol	[1] [3]
Appearance	Colorless to light yellow liquid	[2]
Density	0.929 g/mL at 25 °C	[2] [3]
Boiling Point	237.9 ± 19.0 °C (Predicted)	[2]
Flash Point	101 °C	[1] [2]
Refractive Index (n _{20/D})	1.443	[2] [3]
Storage Temperature	2-8°C	[2] [3]
Solubility	Soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane.	[4]
InChI Key	YWSXTMBDIBZHBB- UHFFFAOYSA-N	[1]
Canonical SMILES	C=CCCNC(=O)OC(C)(C)C	[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its functional groups and data from analogous structures. Researchers should confirm these characteristics on their own synthesized material.

Table 2: Predicted Spectroscopic Data for **Tert-butyl but-3-en-1-ylcarbamate**

Technique	Expected Peaks / Signals
¹ H NMR (CDCl ₃)	δ ~5.8 (m, 1H, -CH=CH ₂), ~5.0 (m, 2H, -CH=CH ₂), ~4.6 (br s, 1H, -NH-), ~3.2 (q, 2H, -CH ₂ -NH-), ~2.2 (q, 2H, -CH ₂ -CH=), ~1.45 (s, 9H, -C(CH ₃) ₃)
¹³ C NMR (CDCl ₃)	δ ~156.0 (C=O), ~135.0 (-CH=), ~117.0 (=CH ₂), ~79.0 (-C(CH ₃) ₃), ~40.0 (-CH ₂ -NH-), ~34.0 (-CH ₂ -CH=), ~28.5 (-C(CH ₃) ₃)
IR (thin film, cm ⁻¹)	~3350 (N-H stretch), ~3080 (alkene C-H stretch), ~2980-2860 (alkane C-H stretch), ~1690 (C=O stretch), ~1640 (C=C stretch), ~1520 (N-H bend), ~1170 (C-O stretch)
Mass Spec (ESI+)	m/z 172.1 [M+H] ⁺ , 194.1 [M+Na] ⁺ , 116.1 [M-tBu+H] ⁺ , 72.1 [M-Boc+H] ⁺

Safety and Handling

Tert-butyl but-3-en-1-ylcarbamate requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Table 3: Hazard Information

Hazard Type	GHS Classification	Precautionary Statements
Health	H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Environmental	H410: Very toxic to aquatic life with long lasting effects (Aquatic Chronic, Category 1)	P273: Avoid release to the environment. P391: Collect spillage.

- Pictograms: GHS07 (Harmful/Irritant), GHS09 (Environmental Hazard)[[1](#)]
- Signal Word: Warning[[1](#)]

Experimental Protocols

Synthesis of Tert-butyl but-3-en-1-ylcarbamate

This protocol describes the N-Boc protection of but-3-en-1-amine.

Reaction Scheme:

+

Byproducts

Dichloromethane (DCM)

Triethylamine (TEA)

But-3-en-1-amine

+

Di-tert-butyl dicarbonate
(Boc)₂OTEA, DCM
0 °C to RT, 16h → Tert-butyl but-3-en-1-ylcarbamate[Click to download full resolution via product page](#)**Caption: Synthesis of Tert-butyl but-3-en-1-ylcarbamate.**

Materials:

- But-3-en-1-amine (1.0 eq)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
- Triethylamine (TEA) (1.3 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Ether or Ethyl Acetate

Procedure:

- To a solution of but-3-en-1-amine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.3 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the cooled solution under a nitrogen or argon atmosphere.[2]
- Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Upon completion, remove the solvent by rotary evaporation.
- Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
- Wash the organic phase sequentially with saturated aqueous ammonium chloride solution (2x) and brine (1x).[2]

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Purification: The resulting oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **Tert-butyl but-3-en-1-ylcarbamate** as a colorless oil.

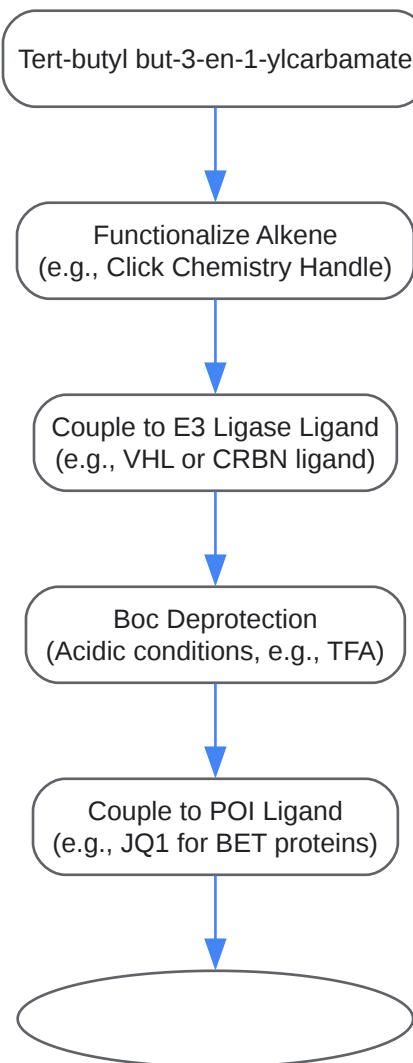
Applications in Drug Discovery and Development

The primary application of **Tert-butyl but-3-en-1-ylcarbamate** is as a bifunctional linker precursor in the synthesis of complex molecules, particularly in the field of targeted protein degradation.[5]

Role in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] A PROTAC consists of a POI-binding ligand, an E3 ligase-binding ligand, and a linker connecting them. The nature and length of the linker are critical for the efficacy of the PROTAC.

The butenylcarbamate moiety serves as a versatile starting point for linker synthesis. The alkene can be functionalized in various ways, and the Boc-protected amine provides a latent attachment point.



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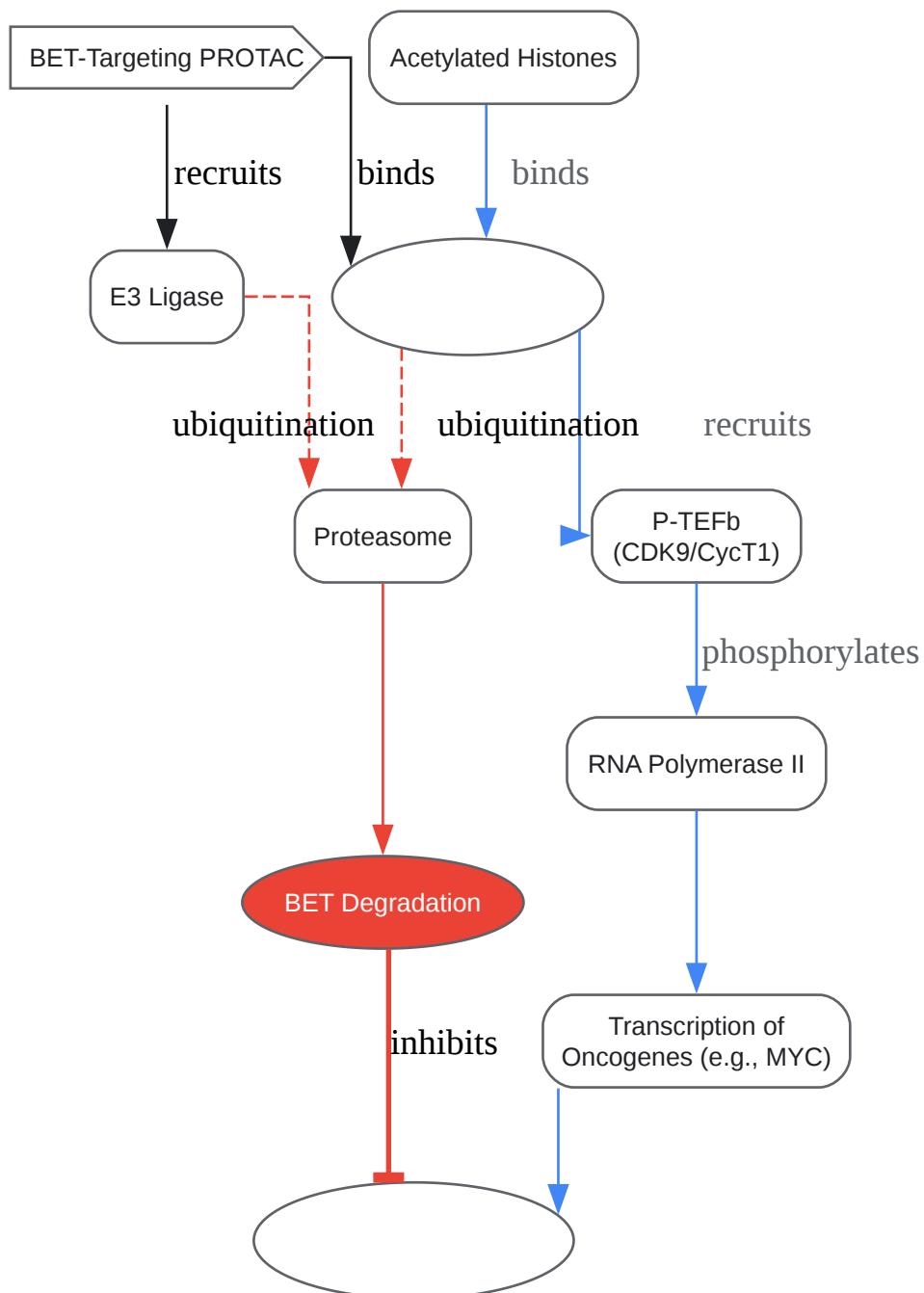
Caption: Generalized workflow for PROTAC synthesis.

Potential Therapeutic Targets: BET Proteins and Androgen Receptor

Linkers derived from molecules like **Tert-butyl but-3-en-1-ylcarbamate** are frequently employed in PROTACs designed to target nuclear proteins involved in cancer progression, such as the Bromodomain and Extra-Terminal domain (BET) family of proteins (e.g., BRD4) and the Androgen Receptor (AR).^[5]

5.2.1. BET Protein Signaling Pathway

BET proteins are epigenetic "readers" that bind to acetylated histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.^{[7][8]} Inhibiting BET proteins is a validated therapeutic strategy. PROTACs that degrade BET proteins, such as those using the BET inhibitor JQ1 as the POI ligand, offer a powerful alternative to simple inhibition.^[9]

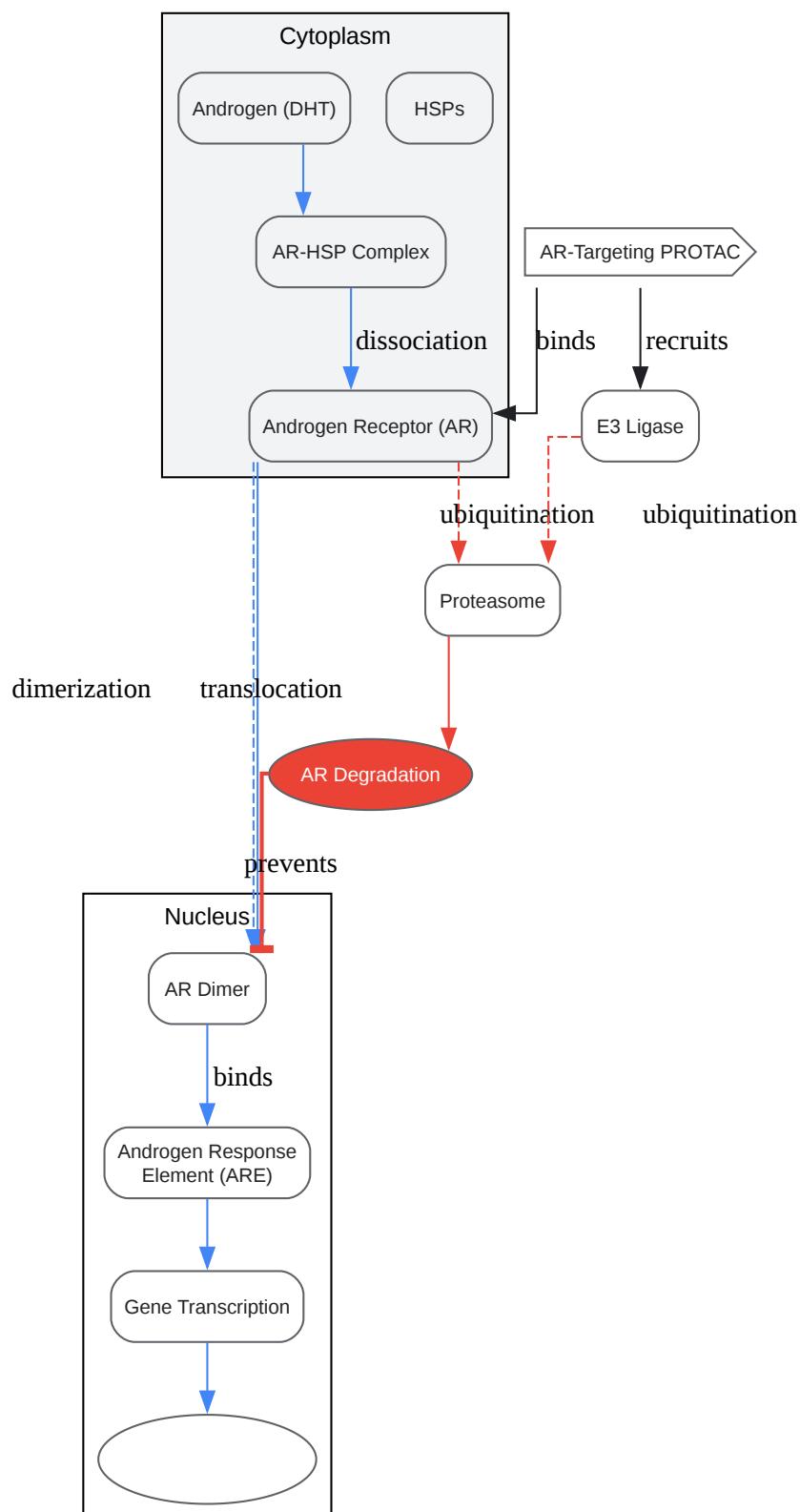


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Caption: BET protein signaling and its disruption by a PROTAC.

5.2.2. Androgen Receptor Signaling Pathway

The Androgen Receptor (AR) is a ligand-activated transcription factor crucial for the growth of prostate cancer.^{[3][10]} Upon binding to androgens like dihydrotestosterone (DHT), AR translocates to the nucleus, dimerizes, and activates genes that promote tumor growth.^[11] AR-degrading PROTACs represent a promising therapeutic avenue for castration-resistant prostate cancer.



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Caption: Androgen Receptor signaling and its disruption by a PROTAC.

Conclusion

Tert-butyl but-3-en-1-ylcarbamate is a valuable synthetic intermediate with significant potential in modern drug discovery. Its dual functionality, comprising a protected amine and a modifiable alkene, makes it an ideal building block for constructing the sophisticated linker architectures required for targeted therapies like PROTACs. The information provided in this guide serves as a foundational resource for researchers aiming to leverage this molecule in their synthetic and therapeutic development programs. As with all chemical reagents, proper safety precautions and independent verification of properties are paramount for successful research outcomes.

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